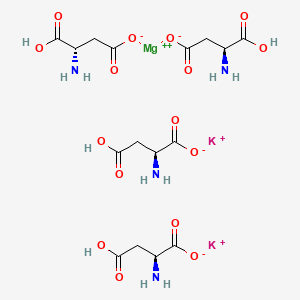
Disodium;platinum(2+);tetracyanide;hydrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;platinum(2+);tetracyanide;hydrate typically involves the reaction of platinum salts with sodium cyanide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PtCl2+4NaCN→Na2[Pt(CN)4]+2NaCl
The resulting disodium;platinum(2+);tetracyanide is then crystallized and hydrated to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity platinum salts and sodium cyanide. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;platinum(2+);tetracyanide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The cyanide ligands can be substituted with other ligands to form different platinum complexes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and halides can be used for substitution reactions
Major Products
The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments, which have distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
Disodium;platinum(2+);tetracyanide;hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in electroplating, material science, and as a catalyst in industrial processes .
Wirkmechanismus
The mechanism of action of disodium;platinum(2+);tetracyanide;hydrate involves its interaction with molecular targets such as enzymes and DNA. The platinum center can form coordination complexes with biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium hexachloroplatinate (IV) hexahydrate
- Sodium hexabromoplatinate (IV) hexahydrate
- Sodium hexaiodoplatinate (IV) hexahydrate
- Sodium chloroplatinate
- Sodium hexahydroxyplatinate (IV)
Uniqueness
Disodium;platinum(2+);tetracyanide;hydrate is unique due to its specific coordination environment and the presence of cyanide ligands. This gives it distinct chemical and physical properties compared to other platinum compounds. Its ability to form stable complexes with various ligands makes it highly versatile for different applications .
Eigenschaften
IUPAC Name |
disodium;platinum(2+);tetracyanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQYSVVRURJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)


![[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane](/img/structure/B3183108.png)








